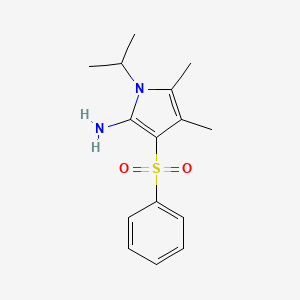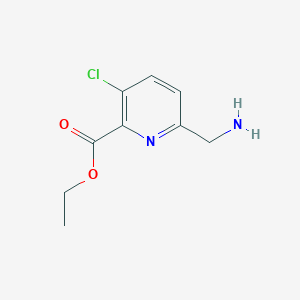
NCC1=CC=C(C(=N1)C(=O)OCC)Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NCC1=CC=C(C(=N1)C(=O)OCC)Cl is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical and pharmaceutical research.
Mechanism of Action
The mechanism of action of NCC1=CC=C(C(=N1)C(=O)OCC)Cl involves the inhibition of certain enzymes and pathways that are involved in the development and progression of cancer and inflammation. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
NCC1=CC=C(C(=N1)C(=O)OCC)Cl has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been found to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NCC1=CC=C(C(=N1)C(=O)OCC)Cl in lab experiments is its ability to selectively target certain enzymes and pathways, making it a valuable tool for studying the mechanisms involved in inflammation and cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions in the study of NCC1=CC=C(C(=N1)C(=O)OCC)Cl. One area of research is the development of new drugs based on this compound, which could potentially be used to treat a range of diseases, including cancer and inflammatory disorders. Another area of research is the study of the compound's mechanism of action, which could provide valuable insights into the development of new therapies for these diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity of NCC1=CC=C(C(=N1)C(=O)OCC)Cl, which could help to guide its use in future experiments.
Synthesis Methods
The synthesis of NCC1=CC=C(C(=N1)C(=O)OCC)Cl involves the reaction between 4-chloro-3-nitrobenzoic acid and ethylene glycol in the presence of a catalyst. The reaction produces a yellow solid that is further purified using recrystallization.
Scientific Research Applications
NCC1=CC=C(C(=N1)C(=O)OCC)Cl has been extensively studied for its potential applications in medical and pharmaceutical research. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
ethyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-9(13)8-7(10)4-3-6(5-11)12-8/h3-4H,2,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKZTUXIRZUOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)CN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


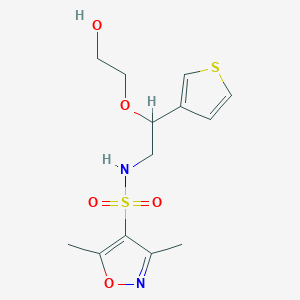
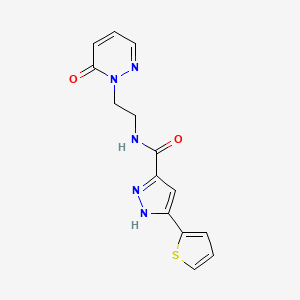

![5-((3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2892865.png)
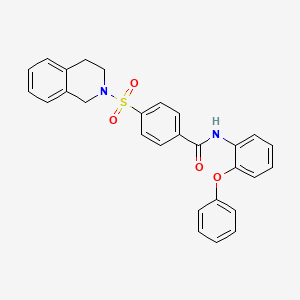
![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)

![1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2892872.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/no-structure.png)
![6,7-Difluorobenzo[d]isoxazol-3(2h)-one](/img/structure/B2892875.png)

![7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2892881.png)
